1,1,3,3,3-Pentafluoropropyl methyl ether

Description

Historical Context and Evolution of Fluorinated Ethers in Chemical Sciences

The development of fluorinated ethers is intrinsically linked to the broader history of organofluorine chemistry and the global effort to find replacements for ozone-depleting substances. The initial rise of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in the mid-20th century was driven by their desirable properties, such as non-flammability, low toxicity, and stability. However, their detrimental impact on the stratospheric ozone layer led to the landmark Montreal Protocol, which mandated their phase-out.

This regulatory shift spurred extensive research into alternative compounds with similar functionalities but with more favorable environmental profiles. Hydrofluoroethers (HFEs) were developed as third-generation replacements for CFCs, HCFCs, and perfluorocarbons (PFCs) due to their near-zero ozone depletion potential and relatively low global warming potential. nih.gov The introduction of an ether linkage into a fluorinated carbon chain was found to significantly reduce the atmospheric lifetime of these compounds compared to their perfluorinated counterparts. wikipedia.org This is because the C-H bonds adjacent to the ether oxygen are more susceptible to attack by hydroxyl radicals in the troposphere, leading to their degradation before they can reach the stratosphere. acs.org

Structural Characteristics of 1,1,3,3,3-Pentafluoropropyl Methyl Ether within the Broader Class of Hydrofluoroethers

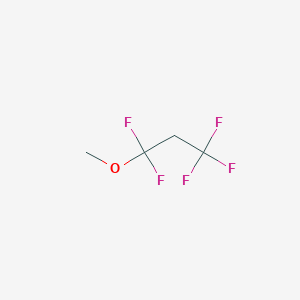

This compound (CF3CF2CH2OCH3) is a segregated hydrofluoroether. This classification signifies that the hydrogen atoms are located on a part of the molecule that is separate from the fluorinated portion, connected by the ether oxygen. This specific arrangement is crucial to its reduced atmospheric lifetime and favorable environmental profile.

The molecule's structure imparts a unique set of properties. The highly fluorinated propyl group contributes to its chemical inertness, thermal stability, and non-polar character, allowing it to dissolve a range of fluorinated compounds. The methyl ether group, on the other hand, provides a site for atmospheric degradation and influences its solvency for a limited range of other organic compounds. The combination of these structural features results in a liquid that is colorless, has low viscosity, and is relatively volatile. labinsights.nl

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H5F5O |

| Molecular Weight | 164.07 g/mol |

| Boiling Point | 46°C |

| Density | 1.269 g/cm³ |

The data in this table is compiled from multiple sources. labinsights.nl

Rationale for Focused Academic Inquiry into this Specific Chemical Entity

The academic and industrial focus on this compound stems from several key factors:

Environmental Acceptability: As a hydrofluoroether, it possesses a significantly lower global warming potential (GWP) and a shorter atmospheric lifetime compared to PFCs and many HFCs. This makes it an attractive candidate for applications where environmental impact is a primary concern. nih.govrsc.org

Unique Solvency: Its ability to dissolve a wide range of fluorinated compounds, while having limited miscibility with water and hydrocarbons, makes it a specialized solvent for niche applications in organic synthesis and materials science.

Thermal and Chemical Stability: The presence of strong carbon-fluorine bonds imparts high thermal and chemical stability, allowing it to be used in demanding industrial processes. cymitquimica.com

Versatility in Applications: Its properties make it suitable for a diverse range of applications, including as a cleaning agent, a heat transfer fluid, a carrier solvent, and a potential component in advanced materials. labinsights.nl

These characteristics position this compound as a model compound for studying the structure-property relationships within the broader class of hydrofluoroethers and for developing new, environmentally benign technologies.

Overview of Current Research Landscape and Key Areas of Investigation

The current research landscape for this compound and related hydrofluoroethers is dynamic and expanding. Key areas of investigation include:

Advanced Heat Transfer Fluids: Research is ongoing to evaluate the performance of HFEs, including this compound, as heat transfer fluids in applications such as electronics cooling and geothermal energy systems. labinsights.nl

Green Solvents in Organic Synthesis: Academic labs are exploring its use as a reaction medium for various organic transformations, particularly those involving fluorinated reagents or products. The goal is to develop more sustainable synthetic methodologies.

Fluoropolymer Synthesis and Modification: The compound is being investigated as a solvent and a potential building block in the synthesis of novel fluoropolymers with tailored properties for applications in coatings, membranes, and advanced materials. sci-hub.se

Atmospheric Chemistry and Environmental Fate: Detailed studies are being conducted to understand the atmospheric degradation pathways and environmental fate of HFEs to fully assess their long-term environmental impact. acs.orgrsc.org

Formulations for Cleaning and Deposition: Research is focused on developing new formulations based on this compound for precision cleaning of electronic components and as a carrier solvent for the deposition of lubricants and other functional coatings. nih.gov

Future research is expected to further elucidate the fundamental properties of this compound and expand its application in emerging technologies, driven by the continuous demand for high-performance and environmentally sustainable chemical solutions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-10-4(8,9)2-3(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYLFAAYPQDDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,3,3,3 Pentafluoropropyl Methyl Ether

Established Synthetic Pathways

The primary methods for synthesizing 1,1,3,3,3-pentafluoropropyl methyl ether and other hydrofluoroethers (HFEs) can be categorized into three main approaches: alkylation of fluorinated alkoxides, acid-catalyzed etherification of fluorinated alcohols, and electrochemical fluorination of hydrocarbon precursors.

A general and effective strategy for the synthesis of partially fluorinated ethers involves the alkylation of fluorinated alkoxides. cas.cnumich.edu This method is predicated on the generation of a fluorinated alkoxide intermediate, which then acts as a nucleophile, attacking an alkylating agent to form the ether bond.

The process typically begins with a fluorinated acyl chloride (RfCOCl) or ketone. This precursor reacts with an anhydrous metal fluoride (B91410), such as potassium fluoride (KF), in a polar, aprotic solvent like diglyme. cas.cnresearchgate.net The fluoride ion attacks the carbonyl carbon, leading to the in-situ formation of a fluorinated alkoxide (RfCF2O-). This alkoxide is then subjected to an alkylating agent, such as dimethyl sulfate, to introduce the methyl group and form the final fluoroether product (RfCF2OCH3). cas.cnresearchgate.net The efficacy of this reaction is dependent on two key factors: the stability and nucleophilicity of the generated fluorinated alkoxide and the electrophilicity of the chosen alkylating agent. cas.cnresearchgate.net

The stability of the fluorinated alkoxide is enhanced by the strong electron-withdrawing effects of the fluoroalkyl group (Rf), which can stabilize the negative charge on the oxygen atom. cas.cn This stabilization facilitates the subsequent nucleophilic attack on the alkylating agent.

Table 1: Alkylation-Based Synthesis of Fluoroethers

| Precursor Type | Reagents | Alkylating Agent | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| Acyl Chlorides (RfCOCl) | Potassium Fluoride (KF) | Dimethyl Sulfate | Diglyme | 80–100 | Fluoroethers (RfCF2OR) |

| Acyl Chlorides (RfCOCl) | Potassium Fluoride (KF) | Alkyl Triflates | Diglyme | 80–100 | Fluoroethers (RfCF2OR) |

| Acyl Chlorides (RfCOCl) | Potassium Fluoride (KF) | Alkyl Mesylates | Diglyme | 80–100 | Fluoroethers (RfCF2OR) |

Acid-catalyzed etherification, a classic method for ether synthesis, is directly applicable to the production of this compound from its corresponding fluorinated alcohol. This reaction is an acid-catalyzed dehydration involving two alcohol molecules, one of which is fluorinated. masterorganicchemistry.com

The mechanism begins with the protonation of the hydroxyl group of one of the alcohols by the acid catalyst. masterorganicchemistry.comyoutube.com This converts the hydroxyl group into a good leaving group (water). Subsequently, the other alcohol molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an SN2 reaction, displacing the water molecule. masterorganicchemistry.com A final deprotonation step regenerates the acid catalyst and yields the final ether product. youtube.com

Various strong acids are employed to catalyze this etherification reaction, each facilitating the crucial protonation step. researchgate.net

Sulfuric Acid (H2SO4): A common and effective catalyst for the dehydration of alcohols to form ethers. youtube.comaimspress.com It protonates the alcohol, enabling the nucleophilic attack by a second alcohol molecule. masterorganicchemistry.com The reaction conditions, particularly temperature, must be controlled to favor ether formation over competing elimination reactions that would produce alkenes. youtube.com

p-Toluenesulfonic Acid (TsOH): An organic sulfonic acid that is also a strong acid catalyst used in esterification and etherification reactions. researchgate.netsemanticscholar.org It offers advantages in some applications due to its solid form and potentially milder reaction conditions compared to sulfuric acid. atlantis-press.com

Boron Trifluoride (BF3): As a potent Lewis acid, boron trifluoride, often used as its diethyl etherate complex (BF3·OEt2), is a versatile catalyst in organic synthesis. heyigasglobal.commedcraveonline.comresearchgate.net In etherification, BF3 coordinates with the hydroxyl oxygen of the alcohol, enhancing its leaving group ability and activating the substrate for nucleophilic attack by the second alcohol molecule. medcraveonline.com

Table 2: Common Acid Catalysts for Etherification

| Catalyst | Type | Function in Etherification |

|---|---|---|

| Sulfuric Acid (H2SO4) | Brønsted-Lowry Acid | Protonates the alcohol's hydroxyl group, creating a good leaving group (H2O). |

| p-Toluenesulfonic Acid (TsOH) | Brønsted-Lowry Acid | Functions similarly to sulfuric acid by protonating the alcohol. |

Electrochemical fluorination represents a fundamentally different approach to synthesizing fluorinated compounds. Instead of building a molecule with pre-fluorinated starting materials, ECF introduces fluorine atoms directly into a hydrocarbon precursor molecule through electrolysis. wikipedia.org The Simons process is a well-established ECF method used for the industrial production of various perfluorinated compounds, including ethers. wikipedia.orggoogle.comresearchgate.net

In the Simons process, a suitable organic precursor, such as a non-fluorinated ether (e.g., propyl methyl ether), is dissolved in anhydrous liquid hydrogen fluoride (HF). wikipedia.orgfluorine1.ru This solution serves as the electrolyte. A direct current is passed through the solution using a nickel anode, typically at a cell potential of 5–6 V. wikipedia.orgresearchgate.net

The mechanism is complex and not fully understood, but it is believed to involve the formation of a high-valent nickel fluoride layer on the anode surface. researchgate.net This layer facilitates the replacement of carbon-hydrogen bonds in the organic substrate with carbon-fluorine bonds. wikipedia.orggoogle.com The process continues until all C-H bonds are replaced, resulting in a perfluorinated compound. For the synthesis of this compound, a partially fluorinated product, precise control over a hydrocarbon precursor would be necessary, or a partially fluorinated precursor could be subjected to further fluorination. google.com While powerful for producing perfluorinated materials, ECF can lead to molecular rearrangements and fragmentation, which may result in lower yields of specific partially fluorinated isomers. google.com

Table 3: Overview of Electrochemical Fluorination (Simons Process)

| Parameter | Description |

|---|---|

| Precursor | Organic compound (e.g., hydrocarbon ether) |

| Fluorine Source | Anhydrous Hydrogen Fluoride (HF) |

| Electrolyte | Solution of precursor in HF |

| Anode Material | Nickel |

| Cell Potential | 5–6 Volts |

| Reaction | Replacement of C-H bonds with C-F bonds |

| Products | Perfluorinated or partially fluorinated compounds |

Electrochemical Fluorination (ECF) Techniques

Factors Influencing Product Composition and Fluorination Extent in ECF

Electrochemical fluorination (ECF) represents a method for producing fluorinated ethers, though yields can be moderate. fluorine1.ru The process typically involves the electrolysis of a hydrocarbon analogue in a solution containing hydrogen fluoride. fluorine1.rugoogle.com However, the formation of by-products due to the cleavage of C-O and C-C bonds is a significant challenge, and the prevalence of these by-products tends to increase with the molecular weight of the starting dialkyl ether. fluorine1.ru

Several factors can influence the composition of the final product and the degree of fluorination. The concentration of hydrogen fluoride (HF) in the electrolyte solution is a critical variable. fluorine1.ru For instance, in the ECF of methyl 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl ether, altering the HF concentration can change the ratio of the fully fluorinated ether to an ether with a remaining hydrogen atom from 10:1 to 1:1. fluorine1.ru The choice of solvent can also play a role; for example, a mixed solvent system of DME and MeCN has been found to be effective, with product yield increasing as the ratio of DME to MeCN increases. lew.ro This is attributed to the enhanced nucleophilicity of the fluoride ion when DME solvates the cation of the fluoride salt. lew.ro Additionally, the use of HF complexes, such as (C₂H₅)₄NF·5HF, can improve selectivity and conversion rates in some cases. google.com

Table 1: Influence of HF Concentration on ECF Product Ratio Data derived from the electrochemical fluorination of methyl 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl ether.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| HF Concentration | High | Low |

| Fully Fluorinated Ether : Partially Fluorinated Ether Ratio | 10 : 1 | 1 : 1 |

Reactions Involving Fluoroolefins and Formaldehyde (B43269)

A significant synthetic route to this compound involves the reaction of fluoroolefins with formaldehyde to generate a key intermediate, which is subsequently etherified. This pathway leverages the reactivity of tetrafluoroethylene. wikipedia.org

The synthesis of the precursor 2,2,3,3,3-pentafluoropropanol is achieved through the reaction of tetrafluoroethylene (C₂F₄) with formaldehyde (HCHO). Tetrafluoroethylene, a reactive gas, participates in various reactions, often differing from those of conventional alkenes due to the influence of its four fluorine substituents. wikipedia.org In this specific synthesis, the interaction with formaldehyde leads to the formation of the desired pentafluorinated alcohol intermediate.

The reaction between tetrafluoroethylene and formaldehyde is effectively catalyzed by cesium fluoride (CsF). Cesium fluoride serves as a source of the fluoride anion and is a useful base in organic chemistry. wikipedia.orgepfl.ch The use of either cesium fluoride or rubidium fluoride is specified for this transformation.

Optimization of the reaction conditions is crucial for achieving good yields. The synthesis is typically performed in triethylene glycol dimethyl ether as a solvent. The reaction parameters are maintained at a temperature range of 60–150°C and a pressure of 5–25 psig. Under these optimized conditions, yields of the intermediate, 2,2,3,3,3-pentafluoropropanol, can range from 60–75%.

Table 2: Optimized Conditions for Synthesis of 2,2,3,3,3-Pentafluoropropanol

| Parameter | Condition |

|---|---|

| Catalyst | Cesium fluoride (CsF) or Rubidium fluoride (RbF) |

| Solvent | Triethylene glycol dimethyl ether |

| Temperature | 60–150°C |

| Pressure | 5–25 psig |

| Yield | 60–75% |

While the primary product from the CsF-catalyzed reaction of tetrafluoroethylene and formaldehyde is 2,2,3,3,3-pentafluoropropanol, related ether products can also be synthesized. The formation of fluoromethyl ethers often involves the reaction of a fluoro-alcohol with formaldehyde and a source of fluoride, such as hydrogen fluoride. google.com For instance, the anesthetic sevoflurane (B116992), which is fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, is prepared by reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride. google.com By analogy, reacting the 2,2,3,3,3-pentafluoropropanol intermediate with formaldehyde and a suitable fluorinating agent could yield fluoromethyl-2,2,3,3,3-pentafluoropropyl ether.

Nucleophilic Substitution Reactions Utilizing Sulfonate Ester Intermediates

An alternative and optimizable route to synthesize this compound involves the use of sulfonate ester intermediates. This method relies on the principle of converting the poorly leaving hydroxyl group of an alcohol into a good leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. libretexts.org

The process begins with the synthesis of 2,2,3,3,3-pentafluoropropanol as previously described. This alcohol is then converted into a sulfonate ester, such as 2,2,3,3,3-pentafluoropropyl tosylate. The tosylate group is an excellent leaving group, making the subsequent nucleophilic substitution reaction with a methoxide source efficient for forming the final methyl ether product. This two-step approach provides a robust method for the synthesis of the target compound. libretexts.org

Emerging Synthetic Strategies and Advanced Methodologies

While specific emerging synthetic strategies for this compound are not extensively detailed in the provided literature, advancements in the synthesis of fluorinated compounds, in general, suggest potential future methodologies. Modern organic synthesis emphasizes efficiency, selectivity (chemo-, regio-, and stereo-), and the development of powerful synthetic methods.

One area of advancement is the development of novel catalytic systems for direct nucleophilic substitution of alcohols, which avoids the need for pre-activation steps like conversion to sulfonate esters. For example, methyltrifluoromethanesulfonate (MeOTf) has been explored as a catalyst for the direct substitution of the hydroxyl group in various alcohols with a range of nucleophiles. nih.gov Such catalytic protocols that generate water as the only byproduct represent a more atom-economical and efficient approach. nih.gov

Furthermore, the synthesis of new classes of fluorinated ether electrolytes for applications like next-generation batteries is driving innovation. wpmucdn.com These efforts involve designing molecules that combine the high ionic conductivity of ethers with the oxidative stability of hydrofluoroethers in a single compound. wpmucdn.com The synthetic strategies developed in these related fields, focusing on precise C-F and C-O bond formation, may eventually be adapted for the synthesis of specific compounds like this compound, potentially offering more efficient and selective routes.

Silver-Mediated Oxidative Fluoroalkylation of Alcohols and Phenols

A significant advancement in the synthesis of fluoroalkyl ethers involves the use of silver-mediated oxidative coupling reactions. While direct oxidative fluoroalkylation to produce this compound is a specific application of a broader methodology, the principles can be understood from similar transformations. Research has demonstrated a silver triflate (AgOTf)-mediated oxidative pentafluoroethylation of various alcohols and phenols. researchgate.net This method utilizes a nucleophilic fluoroalkylating agent, such as (pentafluoroethyl)trimethylsilane (TMSCF2CF3), in the presence of an oxidant like Selectfluor. researchgate.net

This oxidative coupling strategy is notable for its use of readily available substrates and manageable reagents under mild conditions, affording a range of fluoroalkyl ethers in moderate to excellent yields. researchgate.net The extension of this methodology to other fluoroalkyl groups, including heptafluoropropyl, suggests its applicability for synthesizing the target compound. researchgate.net A similar silver-mediated process has been effectively used for the direct O-trifluoromethylation of unprotected phenols, showcasing the versatility of silver catalysis in forming C-O bonds with fluorinated groups. nih.gov

Table 1: Silver-Mediated Oxidative Fluoroalkylation of Alcohols

This table is representative of the general methodology and its efficiency with analogous fluoroalkyl groups.

| Entry | Alcohol Substrate | Fluoroalkylating Agent | Oxidant | Silver Salt | Yield (%) |

| 1 | 1-Decanol | TMSCF2CF3 | Selectfluor | AgOTf | 75 |

| 2 | Benzyl (B1604629) Alcohol | TMSCF2CF3 | Selectfluor | AgOTf | 82 |

| 3 | Cyclohexanol | TMSCF2CF3 | Selectfluor | AgOTf | 68 |

| 4 | Phenol | TMSCF3 | Selectfluor | Ag(I) | 85 |

Synthesis of Fluorinated Vinyl Ethers for Subsequent Transformations (e.g., Claisen Rearrangement)

The synthesis of fluorinated vinyl ethers serves as a crucial step for accessing more complex molecular architectures through rearrangement reactions, most notably the Claisen rearrangement. The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgredalyc.org

The initial step involves the formation of a fluorinated vinyl ether. This can be achieved through several methods, including palladium-catalyzed vinyl ether exchange from an allylic alcohol and a divinyl ether. organic-chemistry.org This tandem process, which combines vinyl ether formation and the subsequent Claisen rearrangement, offers a direct route to γ,δ-unsaturated aldehydes and ketones under mild conditions, avoiding the use of toxic mercury catalysts that were historically employed. redalyc.orgorganic-chemistry.org

Once the fluorinated allyl vinyl ether is formed, it undergoes a thermal or Lewis acid-catalyzed rearrangement. The reaction proceeds through a concerted, chair-like six-membered transition state to ensure high stereoselectivity. organic-chemistry.orgredalyc.org This methodology allows for the precise construction of carbon-carbon bonds and the introduction of fluorine-containing moieties into complex molecules. escholarship.org

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The efficient synthesis of this compound, often achieved through the acid-catalyzed etherification of 2,2,3,3,3-pentafluoropropanol with methanol, is highly dependent on the optimization of reaction parameters. Key variables that influence the yield and purity of the final product include the choice of catalyst, temperature, reaction time, and the method of purification.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and boron trifluoride (BF₃). The reaction is typically conducted at temperatures ranging from 50–80°C under atmospheric pressure. Large-scale industrial production often relies on fractional distillation to isolate the ether, taking advantage of its relatively low boiling point (approximately 46°C) to achieve high purity.

Table 2: Optimization of Acid-Catalyzed Etherification

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | H₂SO₄ | PTSA | BF₃ |

| Temperature | 50°C | 65°C | 80°C |

| Reaction Time | 8 hours | 6 hours | 4 hours |

| Yield (Post-Distillation) | 70% | 85% | 78% |

Another synthetic route involves the reaction of tetrafluoroethylene with formaldehyde in the presence of a metal fluoride catalyst like cesium fluoride (CsF) to form the intermediate 2,2,3,3,3-pentafluoropropanol, which is then etherified. Optimization of this initial step includes adjusting temperature (60–150°C) and pressure (5–25 psig) to maximize the yield of the alcohol precursor, which typically ranges from 60–75%.

Detailed Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and expanding their scope.

In the silver-mediated oxidative fluoroalkylation , the mechanism is believed to initiate with the reaction between the silver(I) salt and the oxidant (Selectfluor) to generate a higher-valent silver species. This species then interacts with the nucleophilic fluoroalkyl source (e.g., TMSCF₂CF₃) to form a silver(III)-fluoroalkyl intermediate. The alcohol or phenol substrate then attacks this electrophilic intermediate, leading to reductive elimination that forms the desired C-O bond and regenerates a silver(I) species, thus completing the catalytic cycle.

The Claisen rearrangement is a classic example of a pericyclic reaction. mychemblog.com The mechanism is a concerted nih.govnih.gov-sigmatropic shift, meaning that bond breaking and bond forming occur simultaneously in a cyclic transition state. redalyc.orgmychemblog.com The preference for a chair-like transition state dictates the stereochemical outcome of the reaction. organic-chemistry.org In the context of fluorinated substrates, the electron-withdrawing nature of the fluorine atoms can influence the energetics of the transition state but does not fundamentally alter the concerted nature of the mechanism. The reaction is thermally driven, although catalysis by Lewis acids can lower the activation energy by coordinating to the ether oxygen, making the rearrangement proceed at lower temperatures. escholarship.org

For the standard acid-catalyzed etherification , the mechanism follows a classical SN1 or SN2 pathway. The acid protonates the hydroxyl group of the 2,2,3,3,3-pentafluoropropanol, forming a good leaving group (water). Subsequently, methanol can either act as a nucleophile and attack the resulting carbocation (SN1 pathway) or displace the water molecule in a single step (SN2 pathway). Given that the alcohol is primary, an SN2-type mechanism is generally favored. A final deprotonation step yields the this compound and regenerates the acid catalyst.

Applications in Advanced Materials Science and Engineering

Role as a Specialized Solvent in Organic Synthesis and Fluorinated Material Processing

While fluorinated ethers, as a class, are recognized for their unique solvent properties, specific documented applications of 1,1,3,3,3-Pentafluoropropyl methyl ether as a specialized solvent in organic synthesis or for processing fluorinated materials are not extensively detailed in publicly available research.

Enhancing Solubility and Reaction Efficiency in Complex Chemical Processes

Detailed studies or specific data quantifying the role of this compound in enhancing solubility and reaction efficiency in complex chemical processes could not be identified in the available literature.

Precursor and Building Block in Fluorinated Polymer Synthesis

Production of High-Performance Coatings and Adhesives

While related fluorinated compounds serve as key components in high-performance coatings and adhesives, specific research detailing the synthesis of such materials from this compound is not present in the reviewed sources.

Investigation of Surface Properties of Fluorinated Polymers

The presence of the pentafluoropropyl group in polymers like PPFPMA imparts exceptionally low surface energy, a property that is highly sought after for creating non-stick, repellent, and self-cleaning surfaces. chemicalbook.com The investigation into these surface properties is crucial for the development of advanced coatings and materials.

The surface energy of fluorinated polymers, particularly PPFPMA, has been extensively characterized to quantify its surface properties. Two primary techniques used for this purpose are Inverse Gas Chromatography (IGC) and contact angle measurements. researchgate.net

Inverse Gas Chromatography (IGC) is a sensitive gas-phase technique that probes the surface of a material (packed into a column) with known gas or vapor molecules. azom.com By measuring the retention time of these probes, one can calculate various physicochemical properties, including the dispersive component of the surface energy (γsd). researchgate.netazom.com IGC studies on PPFPMA have demonstrated that the polymer possesses a low dispersive surface energy. researchgate.net The technique is particularly sensitive to high-energy sites on the surface. researchgate.net Furthermore, IGC can be used to determine the acid-base characteristics of a polymer surface. For PPFPMA, it has been shown to be a Lewis amphoteric polymer with a predominantly basic character. researchgate.net

Contact Angle Methods involve placing a droplet of a known liquid on the polymer surface and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface. accudynetest.com This angle provides information about the wettability of the surface. By using a series of liquids with known surface tensions, the critical surface tension of the polymer can be determined. accudynetest.com This method has also been used to find the dispersive component of the surface energy (γsd) of PPFPMA. researchgate.net

Research directly comparing the two methods on PPFPMA found that the γsd values obtained by IGC were slightly higher than those obtained by contact angle measurements. researchgate.net This difference is attributed to the nature of the IGC measurement, which, at infinite dilution, primarily evaluates the higher energy sites of a surface, whereas contact angle methods provide a more macroscopic average of the surface energy. researchgate.net

| Characterization Method | γsd (mJ/m²) | Key Finding |

|---|---|---|

| Inverse Gas Chromatography (IGC) | Slightly Higher Value | Probes high-energy surface sites. researchgate.net |

| Contact Angle Measurement | Slightly Lower Value | Provides a macroscopic average of surface energy. researchgate.net |

The intrinsically low surface energy of fluorinated polymers like PPFPMA is a key driver in the development of materials with enhanced water and oil repellency (hydrophobicity and oleophobicity). cymitquimica.com The strong carbon-fluorine bonds and the way fluorine atoms shield the polymer backbone lead to weak intermolecular interactions at the surface, which in turn minimizes the wetting by liquids. chemicalbook.com

Materials derived from or coated with such fluoropolymers are utilized in a wide range of applications, including:

Non-stick coatings: For cookware, industrial molds, and machinery.

Self-cleaning surfaces: For windows, building facades, and solar panels, where water droplets can easily roll off, carrying dirt with them.

Anti-fouling coatings: For marine applications to prevent the buildup of organisms on ship hulls.

Protective textiles: To create water- and stain-resistant fabrics for clothing and upholstery.

The effectiveness of these materials is directly linked to the low surface energy conferred by the fluorinated moieties. PPFPMA, as a transparent, low-surface-tension polymer, is a prime example of a material that can be used to create such functional surfaces. sigmaaldrich.com

Utilization in Chemical Engineering Applications

Refrigerant Applications and Thermal Transfer Properties

This compound (C₄H₅F₅O) is a hydrofluoroether (HFE) that has been considered for applications requiring specific thermal properties due to its chemical structure. chemimpex.com While detailed thermodynamic cycle analyses for this specific compound as a primary refrigerant are not widely available in the reviewed literature, its physical properties suggest potential as a thermal transfer fluid.

HFEs are a class of compounds investigated as alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their more favorable environmental profiles, such as zero ozone depletion potential. The key physical properties of this compound are summarized below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 378-16-5 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₄H₅F₅O | chemicalbook.comchemicalbook.com |

| Molecular Weight | 164.07 g/mol | chemicalbook.com |

| Boiling Point | 46 - 48 °C | chemicalbook.comchemimpex.comtcichemicals.com |

| Density | 1.269 g/cm³ | chemicalbook.com |

| Refractive Index | 1.285 | chemicalbook.com |

Its boiling point of 46-48°C indicates its volatility and suggests it could be used in specialized, medium-temperature heat transfer applications or as a component in refrigerant blends. Its thermal stability and chemical inertness, characteristic of fluorinated ethers, are advantageous for ensuring long-term performance and compatibility with system components. chemimpex.com

Development of Novel Electrolytes for Energy Storage Devices

Hydrofluoroethers (HFEs) are gaining significant attention as co-solvents or additives in electrolytes for next-generation energy storage devices, particularly high-voltage lithium-metal batteries. rsc.orgrsc.org These compounds offer a unique combination of properties that can address some of the key challenges faced by traditional carbonate-based electrolytes, such as poor oxidative stability and flammability. rsc.orgresearchgate.net

This compound has been identified as a potential electrolyte additive. The introduction of fluorine into the ether solvent structure is a strategic approach to increase the oxidative stability of the electrolyte, which is crucial for the operation of high-voltage cathodes like Nickel-rich NCM materials. rsc.orgfrontiersin.org Fluorinated ethers can help form a stable and robust solid-electrolyte interphase (SEI) on the lithium metal anode, which is critical for suppressing dendrite growth and improving the cycle life and safety of lithium-metal batteries. nih.govnih.gov

| Property | Benefit in Energy Storage Devices | Reference |

|---|---|---|

| High Oxidative Stability | Enables compatibility with high-voltage cathodes, leading to higher energy density batteries. | rsc.orgrsc.org |

| Nonflammability | Enhances the overall safety of the battery by reducing the risk of fire. | researchgate.netresearchgate.net |

| Stable SEI Formation | Improves compatibility with lithium metal anodes, suppresses dendrite formation, and increases cycling efficiency. | nih.gov |

| Good Low-Temperature Performance | Can reduce the freezing point of the electrolyte, allowing batteries to operate effectively at sub-zero temperatures. | frontiersin.orgresearchgate.net |

Application of Nonafluorinated Ether-Based Electrolytes in Lithium-Sulfur Batteries

Information regarding the specific use of this compound as a component in nonafluorinated ether-based electrolytes for lithium-sulfur batteries is not available in the reviewed scientific literature. Research in this area has focused on other fluorinated ether compounds, and specific data for this compound is not present.

Impact on Electrolyte Solvation Structure and Electrochemical Performance

There is no available research detailing the impact of this compound on the solvation structure of electrolytes in lithium-sulfur batteries. Consequently, data on its specific effects on electrochemical performance, such as discharge capacity, coulombic efficiency, and cycling stability, is also unavailable.

Research in Biomedical and Pharmaceutical Contexts

Investigation as a Potential Oxygen Carrier for Biomedical Applications

While there is a significant body of research on the use of perfluorocarbons (PFCs) as oxygen carriers in biomedical applications, such as in blood substitutes, specific studies investigating 1,1,3,3,3-Pentafluoropropyl methyl ether for this purpose are not extensively documented in publicly available research. PFCs are known for their high capacity to dissolve respiratory gases, a property that makes them suitable for oxygen transport. However, the suitability of a specific fluorinated ether like PFPME would depend on a variety of factors including its emulsion stability, biocompatibility, and pharmacokinetic profile. Further research is required to determine if this compound possesses the necessary characteristics to be a viable candidate for such applications.

Studies on the Role of Fluorinated Ethers in Enzyme Mechanisms and Protein Interactions

The introduction of fluorine into organic molecules can significantly influence their interactions with biological systems. Research has indicated that this compound can affect enzyme mechanisms by altering substrate binding and catalytic efficiency. It has been noted to influence the activity of certain enzymes involved in metabolic pathways. Furthermore, the presence of PFPME may contribute to the stabilization of protein structures under particular conditions, which could potentially enhance their functional lifespan. The ether's ability to interact with cell membranes and proteins, altering their function and activity, is a key aspect of its biological activity.

The study of such interactions is often facilitated by the use of advanced analytical techniques. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool in this regard. The ¹⁹F nucleus has a high sensitivity and its chemical shift is highly responsive to its local environment, making it an excellent probe for studying molecular interactions without the background noise present in proton NMR. This technique can be used to investigate the binding of fluorinated compounds to proteins and to characterize the conformational changes that may occur upon binding.

Exploration in Local Anesthesia and Advanced Drug Delivery Systems

Preliminary research has suggested that this compound may possess properties relevant to local anesthesia. The lipophilicity imparted by the fluorine atoms can facilitate the penetration of nerve membranes, a key step in the mechanism of action of local anesthetics. However, detailed studies and clinical data on its efficacy and safety in this context are not yet available.

In the realm of advanced drug delivery, this compound has been investigated as a solvent in drug formulations. The goal of such research is to enhance the bioavailability and targeted delivery of therapeutic agents. Its unique solubility profile makes it a candidate for dissolving a range of fluorinated compounds, which could be beneficial in the formulation of specialized drug delivery systems.

Reagent in the Synthesis of Fluorinated Drug Candidates

In the pharmaceutical industry, this compound serves as a reagent in the synthesis of fluorinated drug candidates. As a building block, it can be used to introduce the pentafluoropropyl group into a larger molecule, a strategy often employed to enhance the therapeutic properties of a drug. researchgate.net

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to improve their pharmacological profile. The presence of fluorine can lead to enhanced bioactivity, metabolic stability, and bioavailability.

Key Strategies and Their Effects:

| Strategy | Effect on Drug Properties |

| Blocking Metabolic Sites | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can block this metabolic pathway, thereby increasing the drug's half-life and duration of action. |

| Altering Electronic Properties | Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule. This can influence the acidity or basicity of nearby functional groups, which in turn can affect the drug's binding affinity to its target receptor. |

| Increasing Lipophilicity | The introduction of fluorine can increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, leading to improved absorption and distribution. However, the effect on lipophilicity can be complex and depends on the specific chemical context. beilstein-journals.org |

| Conformational Control | The presence of fluorine can influence the conformational preferences of a molecule. By favoring a specific conformation that is optimal for binding to the target, fluorine can increase the potency of the drug. |

The use of fluorinated building blocks, such as those derived from this compound, allows medicinal chemists to strategically incorporate fluorine into drug candidates to leverage these beneficial effects. researchgate.neteurekalert.orgdntb.gov.ua

Environmental and Toxicological Research

Environmental Fate and Behavior of Fluorinated Ethers

The environmental fate of fluorinated ethers is dictated by the strong carbon-fluorine bonds, which makes them generally resistant to degradation. scholaris.ca Their behavior, including transport and transformation, is a subject of ongoing research to understand their life cycle after release into the environment.

Analysis of Environmental Persistence and Bioaccumulation Potential

Fluorinated ethers are a subset of per- and polyfluoroalkyl substances (PFAS), a group of compounds known for their environmental persistence. scholaris.ca This persistence is largely due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry, which resists natural degradation processes.

While many long-chain PFAS are known to bioaccumulate, some research suggests that the ultimate degradation products of certain shorter-chain fluorinated compounds, such as perfluorobutanesulfonic acid (PFBS), have a low potential to bioaccumulate. The inclusion of ether linkages and the specific arrangement of fluorine atoms in molecules like 1,1,3,3,3-Pentafluoropropyl methyl ether can influence their partitioning behavior in the environment, affecting their bioavailability and potential for accumulation in organisms. The partitioning of these substances between water, soil, and biological tissues is complex, with some compounds showing a preference for the aqueous phase while others associate more with organic matter and tissues. scholaris.ca

Biodegradation Studies in Wastewater Treatment Plant Microcosms and Surface Waters

The biodegradation of fluorinated ethers has been examined in environments rich in microbial activity, such as wastewater treatment plants (WWTPs). rsc.org These studies are crucial for determining the potential for natural attenuation of these compounds. Research has shown that while some highly fluorinated ethers are recalcitrant, others can be transformed by microbial communities. nih.gov For example, studies on methyl tert-butyl ether (MTBE), a non-fluorinated ether, have demonstrated that microbial consortia in WWTPs, soils, and sediments are capable of its degradation. confex.comconfex.comnih.gov Similar studies on fluorinated ethers aim to identify microorganisms and conditions that can facilitate the breakdown of these persistent compounds.

Under aerobic conditions, the biodegradation of certain polyfluorinated ethers is initiated by microbial enzymes, typically monooxygenases. nih.gov This process often begins with the oxidation (hydroxylation) of a non-fluorinated carbon atom located next to the ether oxygen. scholaris.canih.gov This enzymatic reaction forms an unstable hemiacetal intermediate, which then spontaneously decomposes, cleaving the ether bond to yield an alcohol and an aldehyde. scholaris.canih.gov

Further oxidation of the aldehyde product can occur, forming a carboxylic acid. nih.gov Depending on the original structure, these transformation products can be either fluorinated or non-fluorinated compounds. For instance, the aerobic degradation of MTBE by microbial cultures leads to the formation of tertiary-butyl alcohol (TBA) and formaldehyde (B43269). nih.gov In some cases, TBA can be further metabolized to intermediates like 2-hydroxy isobutyric acid (2-HIBA). confex.comnih.gov

Table 1: Examples of Ether Transformation Products in Biodegradation Studies

Research has revealed important relationships between the molecular structure of fluorinated ethers and their susceptibility to biodegradation. A key finding is that the presence of at least one methylene (B1212753) group (—CH₂—) adjacent to the ether linkage is often critical for aerobic biotransformation to occur. scholaris.canih.gov Polyfluorinated ethers that contain this structural feature are more readily attacked by oxidative enzymes. scholaris.ca Conversely, highly and fully fluorinated ethers that lack such a site for initial enzymatic oxidation are significantly more resistant to biodegradation. nih.gov This structure-activity relationship provides crucial insights for predicting the environmental fate of different fluorinated ethers and for designing new compounds that are more amenable to degradation. scholaris.ca

Photodegradation Mechanisms in Aquatic Environments

In aquatic systems, sunlight can induce photochemical transformations that contribute to the degradation of chemical contaminants. researchgate.netmdpi.com This process can occur through two primary mechanisms: direct photolysis, where the chemical itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances in the water.

For fluorinated ethers, indirect photochemical transformation is often a significant pathway. This process involves reactive species generated by sunlight-excited chromophoric dissolved organic matter (cDOM). These reactive species include singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can react with and transform the ether compounds. Studies on other ether-containing compounds, such as the herbicide acifluorfen, have shown that photodegradation can proceed through cleavage of the ether linkage, resulting in the formation of phenols. Research on novel hydrofluoroether (HFE) alcohols has also demonstrated that their microbial degradation products can undergo subsequent photolysis in surface waters, potentially leading to complete mineralization. scholaris.ca

Metabolism and Bioactivation Mechanisms of Fluorinated Ethers and Related Degradation Products

Once absorbed by an organism, fluorinated ethers can be metabolized by various enzymatic systems, which may lead to either detoxification or bioactivation—the formation of more reactive and potentially toxic metabolites.

The metabolism of ethers is often carried out by cytochrome P450 (CYP450) enzymes in the liver. nih.gov For example, MTBE is metabolized by CYP450 isozymes, which demethylate the compound to form tertiary-butanol and formaldehyde in equimolar amounts. nih.gov

For some fluorinated compounds, a key bioactivation pathway involves conjugation with glutathione (B108866), followed by processing to a cysteine conjugate. This conjugate can then be a substrate for the enzyme cysteine conjugate β-lyase, particularly in the kidney. This enzymatic cleavage can generate a reactive thiol, which may lead to toxicity. This pathway has been identified for fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE), a degradation product of the anesthetic sevoflurane (B116992), resulting in the formation of 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid. Another bioactivation mechanism involves the direct enzymatic oxidation of a fluorinated position on an aromatic ring, which can lead to the formation of highly reactive intermediates like benzoquinoneimines.

Table 2: Summary of Metabolic Pathways for Ethers and Related Compounds

Glutathione S-Conjugate Formation Pathways

The biotransformation of 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (Compound A) involves conjugation with glutathione (GSH), a critical step in the metabolism of many xenobiotics. nih.govnih.gov This process is a key detoxification pathway that renders the compound more water-soluble, facilitating its elimination. The formation of Compound A-derived mercapturates (N-acetyl-L-cysteine conjugates) in the urine of both rats and humans is strong evidence that the compound undergoes this glutathione S-conjugate formation pathway. nih.gov

The initial step involves the enzymatic or spontaneous reaction of Compound A with GSH. Research indicates that this conjugation can lead to the formation of diastereomeric S-[2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]glutathione and both (E)- and (Z)-S-[2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenyl]glutathione. acs.org These glutathione S-conjugates are the precursors for further metabolism along the mercapturic acid pathway. nih.govnih.gov

Cysteine S-Conjugate β-Lyase-Dependent Biotransformation

Following the initial glutathione conjugation, the resulting conjugates are further processed. The γ-glutamyl and glycinyl residues are sequentially cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, yielding the corresponding cysteine S-conjugates. acs.orgnih.gov These cysteine S-conjugates, specifically S-[2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine, are substrates for the renal enzyme cysteine conjugate β-lyase. nih.govacs.org This enzyme plays a pivotal role in the bioactivation of certain haloalkenes, converting the relatively stable cysteine conjugates into reactive, potentially toxic intermediates. nih.govacs.org

The action of cysteine conjugate β-lyase on S-[2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine initiates a chemical cascade that forms several reactive intermediates. nih.govacs.org Using chemical model systems to mimic the enzymatic process, researchers have identified several of these transient chemical species. nih.gov

The expected initial intermediate is 2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropanethiolate. nih.govacs.org However, this species can undergo dehydrofluorination to form 2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenylthiolate. nih.gov Another key reactive intermediate identified through trapping experiments is 2-(fluoromethoxy)-3,3,3-trifluorothioacyl fluoride (B91410). acs.orgnih.gov The formation of these reactive species is a critical step in the bioactivation pathway, as they are believed to be the ultimate mediators of the compound's toxicity. nih.govnih.gov

| Reactive Intermediate / Product | Method of Identification | Reference |

| 2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropanethiolate | Trapping with pentafluorobenzyl bromide in a model system. | nih.gov |

| 2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenylthiolate | Trapping with benzyl (B1604629) bromide in model systems. | nih.gov |

| 2-(fluoromethoxy)-3,3,3-trifluorothioacyl fluoride | Trapping with aniline (B41778) in model systems. | acs.orgnih.gov |

| 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid | Identified in the absence of trapping agents. | nih.govacs.org |

| 3,3,3-trifluorolactic acid | Identified in the absence of trapping agents (as a degradation product). | nih.govacs.org |

The metabolism of Compound A is heavily reliant on the glutathione S-transferase (GST) enzyme system. acs.orgnih.gov GSTs are phase II detoxification enzymes that catalyze the initial conjugation of the electrophilic fluoroalkene with glutathione. nih.govfrontiersin.org This GST-mediated reaction is the entry point into the mercapturic acid pathway, which can lead to either detoxification or bioactivation. acs.orgfrontiersin.org The formation of glutathione S-conjugates of Compound A is catalyzed by both microsomal and cytosolic GSTs. nih.gov

While cytochrome P450 (CYP) enzymes are major players in the metabolism of many xenobiotics, their direct role in the cysteine conjugate β-lyase-dependent bioactivation pathway of Compound A is less prominent. The primary route of metabolism for this compound that leads to nephrotoxicity is initiated by GSTs, not CYPs. acs.orgnih.gov The subsequent steps involving β-lyase occur predominantly in the kidney. nih.govacs.org

Nephrotoxicity and Organ-Specific Effects in Animal Models

Research has been conducted to determine if the β-lyase-dependent metabolic pathway observed in rats also occurs in humans. nih.gov Studies involving human volunteers anesthetized with sevoflurane (leading to exposure to its degradation product, Compound A) have analyzed urinary metabolites. nih.gov

The results show that the profile of metabolites found in human urine is qualitatively similar to that found in rats treated with Compound A. nih.gov Both species excrete Compound A-derived mercapturates as well as the downstream products of the β-lyase pathway, such as 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid and 3,3,3-trifluorolactic acid. nih.gov This indicates that the cysteine conjugate β-lyase pathway for metabolizing Compound A is active in both rats and humans. nih.gov

| Metabolite | Detected in Rats | Detected in Humans | Reference |

| S-[2(fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-N-acetyl-L-cysteine | Yes | Yes | nih.gov |

| (E)- and (Z)-S-[2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenyl]-N-acetyl-L-cysteine | Yes | Yes | nih.gov |

| 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid | Yes | Yes | nih.gov |

| 3,3,3-trifluorolactic acid | Yes | Yes | nih.gov |

| Inorganic fluoride | Yes | Yes | nih.gov |

The nephrotoxicity of Compound A is not caused by the parent compound itself but by the metabolites generated through the β-lyase pathway. nih.govnih.gov The cysteine S-conjugates serve as transport forms that deliver the toxic potential to the kidneys, where β-lyase is active. nih.gov The direct products of the β-lyase reaction—the reactive thiols and thioacyl fluorides—are considered the ultimate nephrotoxic agents. acs.orgnih.gov

The stable end-products of this pathway, which are detected in urine, are 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid and its degradation product, 3,3,3-trifluorolactic acid. nih.govnih.gov The formation of these specific metabolites in the kidney is indicative of the bioactivation process responsible for the observed renal injury. nih.govnih.gov Studies have confirmed that inhibiting the β-lyase enzyme reduces the formation of these metabolites and protects against kidney damage. nih.gov

Correlation between Metabolic Pathways and Observed Organ Toxicity

While specific metabolic studies on this compound are not extensively documented in publicly available literature, the correlation between its potential metabolic pathways and organ toxicity can be inferred from research on analogous fluorinated ethers and other organofluorine compounds. The metabolism of such compounds is a critical factor in determining their toxicological profile, as biotransformation can lead to the generation of reactive or toxic metabolites. nih.govnih.gov

The carbon-fluorine (C-F) bond is exceptionally strong, which generally confers metabolic stability to fluorinated molecules. nih.gov However, fluorinated compounds are not entirely immune to metabolism. nih.gov Hepatic metabolism, primarily through the cytochrome P-450 enzyme system, is a key pathway for the biotransformation of many xenobiotics, including some fluorinated ethers used as anesthetics. rsc.org This process can involve oxidation and dehalogenation (specifically, defluorination). acs.org

Two primary metabolic pathways can lead to the formation of toxic products from fluorinated ethers:

Liberation of Fluoride Ions: Enzymatic cleavage of the C-F bond can release fluoride ions (F⁻) into the body. While small amounts of fluoride are beneficial, excessive levels can be toxic, potentially leading to conditions such as skeletal fluorosis or gastrointestinal issues. nih.gov Liberated fluoride is distributed in both soft and hard tissues, with a significant fraction being taken up by bones and teeth. nih.gov Studies on the structurally related compound 1,1,1,3,3-pentafluoropropane (B1194520) showed elevated urinary fluoride levels in animal studies at high exposure concentrations, indicating that defluorination is a relevant metabolic process. nih.gov

Formation of Toxic Metabolites: The metabolism of certain fluorinated compounds can produce highly toxic molecules. A significant concern is the potential formation of fluoroacetic acid, a potent metabolic poison that can disrupt the Krebs cycle, a fundamental energy-producing process in cells. nih.gov Fluoroethers are recognized as potential metabolic sources of fluoroacetic acid. nih.gov Another potential toxic metabolite from the breakdown of certain fluorinated ethers is fluorophosgene. nih.gov The metabolism of the anesthetic agent fluoroxene to 2,2,2-trifluoroethanol (B45653) and subsequently to trifluoroacetic acid demonstrates how a fluorinated parent compound can be converted into metabolites that are directly linked to toxicity. nih.gov

The primary organ associated with the metabolism of xenobiotics is the liver. Therefore, metabolic activation of this compound could theoretically lead to hepatotoxicity. Epidemiological and rodent model studies have linked PFAS exposure to liver injury, including liver enlargement, inflammation, and the disruption of bile acid and lipid metabolism. mdpi.com Furthermore, because metabolites are often excreted via the kidneys, this organ can also be a target for toxicity. mdpi.com

Table 1: Potential Metabolic Pathways of Fluorinated Ethers and Associated Toxicity This table is interactive. Click on headers to sort.

| Metabolic Pathway | Potential Toxic Product(s) | Primary Target Organ(s) | Toxic Action |

|---|---|---|---|

| Oxidative Defluorination | Fluoride Ions (F⁻) | Bones, Teeth, Kidneys | Skeletal fluorosis, gastrointestinal distress, potential nephrotoxicity. |

| Metabolism to Fluoroacids | Fluoroacetic Acid | All organs (systemic) | Inhibition of the Krebs cycle, leading to cellular energy deprivation. |

| Metabolism to Fluoroalcohols | Trifluoroethanol (TFE) | Liver, Extrahepatic tissues | Further metabolism to toxic acids; direct cellular toxicity. nih.gov |

| Degradation to Phosgene Derivatives | Fluorophosgene | Lungs, Kidneys | Highly reactive, causing severe tissue damage. nih.gov |

Regulatory and Safety Profiles of Per- and Polyfluoroalkyl Substances (PFAS) in the Context of Fluorinated Ethers

Fluorinated ethers like this compound exist within a complex and evolving regulatory landscape dominated by the discussion around PFAS. Whether a specific fluorinated ether is classified as a PFAS depends on the definition used by a given regulatory body, which has significant implications for its safety profile and legal status. nih.gov

The Organisation for Economic Co-operation and Development (OECD) adopted a broad definition in 2021, stating that a PFAS is any fluorinated substance containing at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) group. ewg.orgepa.iewillbrownsberger.comacs.org This definition would likely include this compound due to the presence of a -CF₃ group. In contrast, definitions used by the U.S. Environmental Protection Agency (EPA) for specific rules have sometimes been more structural, focusing on specific carbon-fluorine arrangements and occasionally excluding substances with ether linkages or those that are not fully fluorinated. ewg.orgagencyiq.com For instance, a 2023 EPA rule for PFAS reporting included specific structures, one of which explicitly covers certain fluorinated ethers (R-CF₂OCF₂-R'). agencyiq.com

Table 2: Comparison of Selected PFAS Definitions This table is interactive. Click on headers to sort.

| Regulatory Body / Source | Key Definition Criteria | Inclusion of Fluorinated Ethers |

|---|---|---|

| OECD (2021) | Contains at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) group. willbrownsberger.com | Generally included. |

| U.S. EPA (TSCA Reporting Rule, 2023) | Includes specific substructures, such as R-(CF₂)ₙ-CF(R’)R’’ and R-CF₂OCF₂-R’. agencyiq.com | Specific fluorinated ethers are explicitly included. |

| EU REACH (Proposed Restriction) | Contains at least one fully fluorinated methyl (CF₃-) or methylene (-CF₂-) carbon atom. semi.org | Generally included. |

Emerging Environmental and Health Concerns and Increasing Regulatory Scrutiny

The intense regulatory focus on PFAS is driven by significant environmental and health concerns. PFAS are often called "forever chemicals" because their extreme persistence leads to accumulation in the environment and living organisms, including humans. epa.iebattelle.org Exposure to certain legacy PFAS, such as PFOA and PFOS, has been linked to a range of adverse health outcomes. epa.ieacs.org

Key Health Concerns Associated with PFAS Exposure:

Increased risk of certain cancers, including kidney and testicular cancer. smbb.com

Adverse effects on the immune system, including reduced vaccine response. epa.ie

Reproductive and developmental effects. battelle.org

Interference with hormones (endocrine disruption). epa.ie

Increased cholesterol levels and risk of obesity. epa.ie

Liver and kidney disease. mdpi.comsmbb.com

Hydrofluoroethers (HFEs) like this compound were often developed as replacements for ozone-depleting substances (like CFCs and HCFCs) and potent greenhouse gases. nih.govtoxicdocs.org They are generally characterized by zero ozone depletion potential and lower global warming potentials compared to older compounds. toxicdocs.orglatech.edu However, the concern is that many fluorinated alternatives to legacy PFAS may not be inherently safer. nih.gov Studies on newer, short-chain PFAS and fluorinated ether alternatives like GenX have found that they can also be persistent and mobile in the environment and may pose similar health risks. ewg.orgewg.org This has led to the position that the entire class of PFAS should be approached with caution, spurring regulators to consider broad, class-based restrictions rather than regulating on a chemical-by-chemical basis. ewg.orgeuropa.eu

This increasing scrutiny is evident in actions taken by global regulators. The European Union is moving towards a broad restriction on the manufacture and use of thousands of PFAS under its REACH regulation. europa.eu In the United States, the EPA has established enforceable drinking water standards for several PFAS and is using the Toxic Substances Control Act (TSCA) to require reporting on PFAS manufacturing and use. agencyiq.com

Assessment of Exposure Risks and Occupational Health Impacts Associated with Production and Disposal

The assessment of risks associated with this compound involves understanding potential exposure routes and implementing appropriate controls, particularly in occupational settings. The primary routes of occupational exposure to volatile ethers are inhalation and dermal (skin) contact. chemtel.netnj.gov

Occupational Health Management:

Exposure Limits: Occupational Exposure Limits (OELs) are established by bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) to protect workers. nj.govosha.gov While a specific OEL for this compound may not be listed, limits for related ethers or fluorinated compounds provide guidance. osha.govsgul.ac.ukontario.caosha.gov In the absence of a specific WEL, employers are still required to control exposure to a level where there are no adverse health effects. sgul.ac.uk

Engineering Controls: Proper ventilation, including the use of local exhaust ventilation or process enclosures, is the primary method for controlling airborne concentrations. chemtel.net

Personal Protective Equipment (PPE): In situations where engineering controls are insufficient, workers should use appropriate PPE. This includes chemical-resistant gloves to prevent skin contact and respiratory protection, especially in poorly ventilated areas or during spills. fluorochemie.comrxelectronics.id Safety glasses or goggles are necessary to protect the eyes from splashes. fluorochemie.com

Handling and Storage: Hydrofluoroethers should be stored in tightly closed containers in a well-ventilated area, away from heat, ignition sources, and incompatible materials like strong bases or oxidizers. chemtel.netfluorochemie.com

Disposal and Environmental Release: Disposal of this compound and related waste must be conducted in accordance with local, state, and federal regulations. chemicalbook.com Recommended disposal methods typically involve incineration at a licensed chemical destruction facility equipped with flue gas scrubbing to handle the hazardous decomposition products, which can include hydrogen fluoride. fluorochemie.com Discharging the material into sewer systems or the environment is to be avoided. chemtel.netrxelectronics.id During accidental spills, the immediate priorities are to control ignition sources, ensure adequate ventilation, and contain the spill using inert absorbent materials before collection for proper disposal. chemtel.netrxelectronics.id

Future Research Directions and Emerging Areas for 1,1,3,3,3 Pentafluoropropyl Methyl Ether

Development of Sustainable and Environmentally Benign Synthetic Routes

The future production of 1,1,3,3,3-pentafluoropropyl methyl ether will increasingly align with the principles of green chemistry, focusing on minimizing hazardous substances and maximizing efficiency. mlsu.ac.incarlroth.com A primary research direction involves replacing traditional, often harsh, methylating agents with greener alternatives.

One promising avenue is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is recognized as an environmentally benign reagent due to its low toxicity and biodegradability. iupac.orgmdpi.com Research into catalytic systems, potentially using alkali catalysts, could enable the efficient synthesis of the target ether from its corresponding alcohol, 1,1,3,3,3-pentafluoropropanol, under milder conditions. google.comnih.gov This approach would represent a significant improvement over methods that might employ more hazardous reagents like methyl sulfates. iupac.org

Furthermore, the selection of solvents is a key aspect of green synthesis. nih.gov Future research should investigate the use of sustainable solvents, such as cyclopentyl methyl ether (CPME), which offers advantages like high hydrophobicity, stability, and a lower tendency to form peroxides compared to traditional ether solvents like THF. manufacturingchemist.comsigmaaldrich.com The development of solvent-free reaction conditions or the use of mechanochemistry, a process that uses mechanical force to induce chemical reactions, also presents an innovative and sustainable frontier. ox.ac.ukox.ac.uk

| Aspect of Synthesis | Conventional Approach | Potential Green Alternative | Key Research Focus |

|---|---|---|---|

| Methylating Agent | Methyl halides, Dimethyl sulfate | Dimethyl carbonate (DMC) | Developing efficient catalyst systems (e.g., base catalysts) for DMC-based reactions. mdpi.comgoogle.com |

| Solvent | Dichloromethane, Dioxane, THF | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), Solvent-free conditions | Optimizing reaction kinetics and yield in greener solvents or without solvents. manufacturingchemist.comsigmaaldrich.com |

| Energy Input | High temperature and pressure | Mechanochemistry, Catalysis at ambient conditions | Designing catalysts that lower activation energy; exploring ball-milling techniques. mlsu.ac.inox.ac.uk |

| Feedstock Source | Petroleum-based precursors | Bio-derived starting materials | Investigating pathways to synthesize fluorinated precursors from renewable resources. |

Exploration of Advanced Applications in Specialized Chemical Formulations and Niche Industries

The unique physicochemical properties of this compound—such as its thermal stability, low surface tension, low viscosity, and selective solvency—make it a candidate for numerous advanced applications. labinsights.nl Future research should focus on leveraging these properties in specialized and high-value sectors.

In the electronics and semiconductor industries , this hydrofluoroether could be investigated as a precision cleaning agent, a carrier fluid for lubricants, or a heat transfer fluid for cooling high-density electronic components and data centers. wikipedia.orglabinsights.nl Its chemical inertness and dielectric properties are particularly advantageous for these applications.

In materials science , it could serve as a solvent or processing aid for the synthesis and deposition of fluorinated polymers and coatings. These materials are crucial for creating surfaces with specific properties like hydrophobicity, oleophobicity, and chemical resistance. chemimpex.com

The pharmaceutical and agrochemical sectors may also benefit. The compound's ability to dissolve a wide range of organic molecules could be exploited in extraction, purification, and formulation processes. chemimpex.com Its potential as a non-reactive solvent in sensitive chemical syntheses warrants further exploration.

| Niche Industry/Area | Potential Application | Key Properties & Research Focus |

|---|---|---|

| Electronics & Semiconductors | Precision cleaning, Heat transfer fluid, Dielectric medium | Low viscosity, high thermal stability, high dielectric strength, material compatibility. labinsights.nl |

| Materials Science | Solvent for fluoropolymer synthesis, Additive for specialty coatings | Selective solvency, chemical inertness, low surface tension. chemimpex.com |

| Pharmaceuticals | Reaction medium, Extraction solvent, Component in formulations | Inertness, selective solubility, low toxicity profile. chemimpex.com |

| Analytical Chemistry | Mobile phase additive in chromatography, Standard for 19F NMR | High purity, volatility, unique elution characteristics. |

In-depth Investigations into Long-term Environmental Impacts and Novel Remediation Technologies

While hydrofluoroethers are considered to have a better environmental profile than older fluorinated compounds, with shorter atmospheric lifetimes and zero ozone depletion potential, a thorough understanding of their long-term environmental fate is crucial. wikipedia.orgecolink.comnih.gov Future research must investigate the complete lifecycle of this compound, including its potential degradation pathways in soil and water, and the identity of any terminal breakdown products. scholaris.ca

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is essential to assess its potential for persistence and bioaccumulation. Although its structure suggests it may be more susceptible to degradation than perfluorinated compounds, this needs to be confirmed through rigorous environmental studies. scholaris.cacswab.org

In the event of contamination, effective remediation strategies will be required. Research should focus on adapting existing PFAS remediation technologies for this specific compound. Technologies such as adsorption using granular activated carbon (GAC) or ion exchange resins, which are effective for other PFAS, should be evaluated. r3sustainability.comitrcweb.org More destructive technologies, including supercritical water oxidation (SCWO) and electrochemical oxidation, which aim to completely mineralize the compounds, represent a key area for future development and optimization. r3sustainability.comclu-in.org

| Remediation Technology | Principle of Operation | Research Focus for this compound |

|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption of the compound onto the porous carbon surface. r3sustainability.com | Determining adsorption isotherms, breakthrough curves, and the effect of co-contaminants. |

| Ion Exchange Resins | Anionic/cationic exchange to bind the compound to a solid resin. r3sustainability.com | Developing resins with high selectivity and capacity for this specific ether. |

| Reverse Osmosis (RO) | Using a semi-permeable membrane to separate the compound from water. clu-in.orgitrcweb.org | Evaluating rejection efficiency and managing the resulting concentrate stream. |

| Supercritical Water Oxidation (SCWO) | Using water above its critical point to oxidize the compound into CO2, H2O, and fluoride (B91410). r3sustainability.com | Optimizing temperature, pressure, and oxidant conditions for complete destruction. |

| Electrochemical Oxidation | Using an electric current and specialized electrodes to degrade the compound. clu-in.org | Investigating electrode materials and reaction kinetics to maximize degradation efficiency. |

Computational Chemistry and Molecular Modeling for Predicting Structure-Property-Activity Relationships

Computational chemistry and molecular modeling are powerful tools for accelerating research and development while minimizing experimental costs. For this compound, these methods can provide profound insights into its behavior at the molecular level.

Future research should employ methods like Density Functional Theory (DFT) to accurately predict fundamental properties such as molecular geometry, vibrational frequencies, and electronic structure. Molecular Dynamics (MD) simulations can be used to model its behavior as a solvent, its interaction with surfaces, and its partitioning in multiphase systems.

A particularly important emerging area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govcadaster.eumdpi.com By correlating the molecular structure of this ether and related fluorinated compounds with their physical properties, environmental fate, or biological activity, predictive models can be built. researchgate.net These models can screen for potential applications, predict toxicity, and estimate environmental persistence, thereby guiding experimental efforts toward the most promising avenues. ut.ee

| Modeling Technique | Predicted Properties/Activities | Future Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Understanding reaction mechanisms for synthesis and degradation. |

| Molecular Dynamics (MD) | Solvent-solute interactions, diffusion coefficients, phase behavior | Designing solvent systems for specialized applications; predicting environmental transport. |

| Quantitative Structure-Property Relationship (QSPR) | Boiling point, viscosity, solubility, partition coefficients. mdpi.com | Rapidly estimating physical properties for process design and environmental modeling. |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicological endpoints, biological activity, bioaccumulation potential. nih.gov | Screening for potential biomedical uses and assessing environmental and health risks. |

Expansion of Biomedical Applications and Targeted Drug Discovery Potential

The introduction of fluorine into molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov While this compound itself is not a therapeutic agent, its unique properties suggest several avenues for future biomedical research.

One key area is its potential use in drug delivery systems . The fluorinated nature of the molecule could be leveraged to create stable emulsions or nanoparticles for delivering therapeutic agents. nih.govresearchgate.net Fluorinated compounds are known for their ability to form distinct phases, which could be used to encapsulate and protect drugs. researchgate.netpolimi.it

Additionally, this ether can serve as a valuable synthetic building block or intermediate in the synthesis of novel, complex fluorinated drug candidates. nih.gov Its specific fluorine substitution pattern could impart unique pharmacological properties to a target molecule. Research in this area would involve developing synthetic methodologies to incorporate the pentafluoropropyl methyl ether moiety into larger, biologically active scaffolds.

Interdisciplinary Research Collaborations to Address Complex Challenges

Realizing the full potential of this compound and responsibly managing its lifecycle requires a concerted effort across multiple scientific disciplines. Future progress will depend on breaking down traditional research silos and fostering collaboration.

Chemists and Chemical Engineers must work together to scale up green synthetic routes. ox.ac.uk

Materials Scientists and Industry Experts in electronics, aerospace, and medicine need to collaborate to identify and validate new high-performance applications. ecolink.com